molecular formula C11H9ClN2O2S B8443160 (7-Chloro-3-methanesulfonyl-indol-1-yl)-acetonitrile

(7-Chloro-3-methanesulfonyl-indol-1-yl)-acetonitrile

Cat. No.: B8443160
M. Wt: 268.72 g/mol
InChI Key: UVVYYOGWSPEBAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7-Chloro-3-methanesulfonyl-indol-1-yl)-acetonitrile is a useful research compound. Its molecular formula is C11H9ClN2O2S and its molecular weight is 268.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9ClN2O2S

Molecular Weight

268.72 g/mol

IUPAC Name

2-(7-chloro-3-methylsulfonylindol-1-yl)acetonitrile

InChI

InChI=1S/C11H9ClN2O2S/c1-17(15,16)10-7-14(6-5-13)11-8(10)3-2-4-9(11)12/h2-4,7H,6H2,1H3

InChI Key

UVVYYOGWSPEBAR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN(C2=C1C=CC=C2Cl)CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The 7-chloro-3-methanesulfonyl-1H-indole (2.21 g, 0.00962 mole) of Step 6 was dissolved in 20 ml dry N-methylpyrrolidinone and cooled to 0° C. under a nitrogen atmosphere. Sodium hydride (60% in oil, 0.46 g, 0.0115 mole) was added in portions with stirring and the reaction mixture was allowed to stir until bubbling ceased. Bromoacetonitrile (1.27 g, 0.0106 mole) was added all at once and the resulting solution was stirred and allowed to reach room temperature. After 1 h, the reaction mixture was poured into water-ethyl acetate and the organic layer was washed three times with brine and dried over magnesium sulfate. Evaporation to dryness gave a residue of 3.31 g which was purified by flushing through an alumina (6% water) column using 3:7 and 1:1 ethyl acetate-hexane to elute the product. The purified (7-chloro-3-methanesulfonyl-indol-1-yl)-acetonitrile was crystalline and weighed 2.111 g after thoroughly drying.
Name
7-chloro-3-methanesulfonyl-1H-indole
Quantity
2.21 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
1.27 g
Type
reactant
Reaction Step Three
Name
water ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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